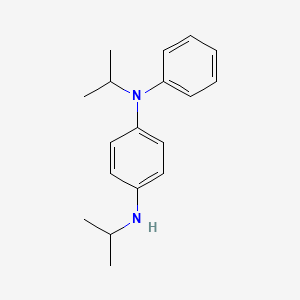
N~1~-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine typically involves the reaction of aniline with isopropylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The process may also involve purification steps such as distillation or crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: N1-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Substitution: Reagents such as bromine (Br~2~) and sulfuric acid (H~2~SO~4~) are often used under controlled conditions.
Major Products:
Oxidation: The major product is a quinone derivative.
Substitution: The major products depend on the electrophile used but typically include substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N~1~-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine has various applications in scientific research:
Mecanismo De Acción
The mechanism by which N1-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine exerts its effects involves its low ionization energy, which allows it to react with ozone faster than ozone reacts with rubber. This reaction converts the compound to the corresponding aminoxyl radical (R~2~N–O•), with ozone being converted to a hydroperoxyl radical (HOO•). These species can then be scavenged by other antioxidant polymer stabilizers .
Comparación Con Compuestos Similares
N,N’-Di-2-butyl-1,4-phenylenediamine: Another phenylenediamine-based antioxidant used as a fuel additive.
6PPD (N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine): Used as an antiozonant in rubbers, similar to N1-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine, but migrates more slowly.
Uniqueness: N1-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine is unique due to its specific structure, which provides effective protection against ozone degradation in rubber materials. Its ability to quickly react with ozone and form stabilizing radicals makes it a valuable compound in the rubber industry .
Propiedades
Número CAS |
91173-92-1 |
|---|---|
Fórmula molecular |
C18H24N2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
4-N-phenyl-1-N,4-N-di(propan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C18H24N2/c1-14(2)19-16-10-12-18(13-11-16)20(15(3)4)17-8-6-5-7-9-17/h5-15,19H,1-4H3 |
Clave InChI |
ARGBNJMRCXQFBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=CC=C(C=C1)N(C2=CC=CC=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


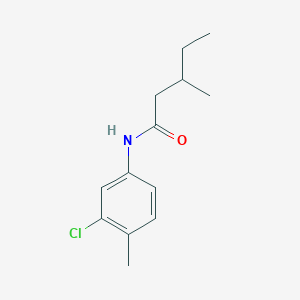
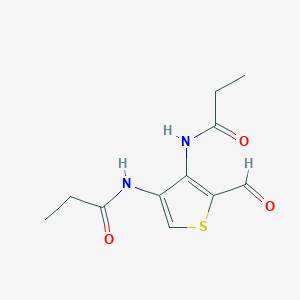

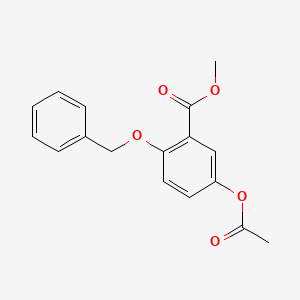
![2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL](/img/structure/B14365152.png)
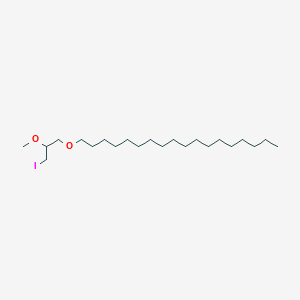
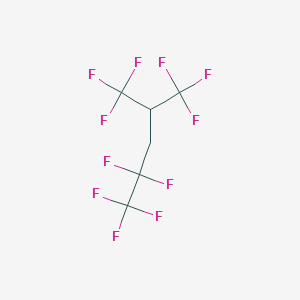
![(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one](/img/structure/B14365170.png)
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)
![[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate](/img/structure/B14365191.png)
![(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol](/img/structure/B14365198.png)
![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)

![(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol](/img/structure/B14365214.png)
